molecular formula C21H20N6O B4659458 2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B4659458
M. Wt: 372.4 g/mol
InChI Key: FGASCWTZKDCZAZ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that features a unique combination of indole, pyrazole, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazole and pyrimidine rings. The final step involves the coupling of these moieties under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1- (4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester
  • Methyl (3,5-dihydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Uniqueness

2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is unique due to its combination of indole, pyrazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-3-26-14(2)16(12-23-26)19-8-10-22-20-17(13-24-27(19)20)21(28)25-11-9-15-6-4-5-7-18(15)25/h4-8,10,12-13H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASCWTZKDCZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 5
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

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